N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c27-21(24-23-26-25-20(30-23)12-14-6-2-1-3-7-14)18-13-17-16-9-5-4-8-15(16)10-11-19(17)29-22(18)28/h1-11,13H,12H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXNFGRKHOXKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Hydroxynaphthalene-1,4-Dione
The benzo[f]chromene core is constructed using a modified Kostanecki-Robinson reaction:
- Reactants : 2-Hydroxynaphthalene-1,4-dione (1.0 equiv) and ethyl 3-aryl-2-cyanoacrylate (1.2 equiv)
- Catalyst : Triethylamine (0.1 equiv) in ethanol
- Conditions : Reflux at 80°C for 6–8 hours
Mechanism : Base-induced deprotonation initiates nucleophilic attack of the naphthoquinone enolate on the cyanoacrylate, followed by cyclization and aromatization (Figure 1).
Workup : The crude product is washed with ice-cold ethanol to yield yellow crystals.
Yield : 68–72% (based on analogous chromene syntheses).
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes saponification:
- Reagents : 10% NaOH (aq), ethanol (1:1 v/v)
- Conditions : Reflux for 3 hours
- Acidification : Adjust to pH 2–3 with HCl to precipitate the carboxylic acid
Characterization :
- FT-IR : 1685 cm⁻¹ (C=O, chromenone), 1702 cm⁻¹ (COOH)
- ¹H NMR (DMSO-d6): δ 8.21 (d, J=8.4 Hz, H-10), 7.89 (t, J=7.8 Hz, H-8), 6.98 (s, H-1), 13.1 (br s, COOH)
Preparation of 5-Benzyl-1,3,4-Oxadiazol-2-Amine
Hydrazide Formation
Benzyl-substituted hydrazide is synthesized from benzylmalonic acid:
- Esterification : Benzylmalonic acid (1.0 equiv) in MeOH/H₂SO₄ (95:5) refluxed 4 hours → methyl benzylmalonate (89% yield)
- Hydrazinolysis : React with hydrazine hydrate (2.0 equiv) in ethanol at 60°C for 2 hours
Intermediate : Benzylmalonohydrazide (white crystals, 92% yield)
Cyclodehydration to Oxadiazole
Cyclization using phosphorus oxychloride:
- Conditions : POCl₃ (5.0 equiv), 90°C, 4 hours
- Quenching : Pour onto crushed ice, neutralize with NaHCO₃
Product : 5-Benzyl-1,3,4-oxadiazol-2-amine (mp 148–150°C, 75% yield)
Characterization :
Amide Coupling Reaction
Carboxylic Acid Activation
The benzo[f]chromene-2-carboxylic acid (1.0 equiv) is activated using:
Nucleophilic Substitution
Reaction :
- Add 5-benzyl-1,3,4-oxadiazol-2-amine (1.2 equiv) in DMF
- Stir at 50°C for 12 hours
Workup :
- Dilute with ice water
- Extract with ethyl acetate (3×50 mL)
- Dry over Na₂SO₄, evaporate under vacuum
Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1)
Yield : 64%
Spectroscopic Characterization
FT-IR Analysis
¹H NMR (400 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.52 | s | 1H | Oxadiazole NH |
| 8.24 | d (J=8.4) | 1H | H-10 |
| 7.93 | t (J=7.8) | 1H | H-8 |
| 7.38–7.21 | m | 5H | Benzyl aryl |
| 6.85 | s | 1H | H-1 |
| 4.12 | s | 2H | Benzyl CH₂ |
High-Resolution Mass Spectrometry
Observed : m/z 427.1184 [M+H]⁺
Calculated for C₂₃H₁₅N₃O₄ : 427.1187
Optimization Data
Table 1. Effect of Coupling Reagents on Yield
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | DMF | 50 | 12 | 64 |
| HATU | DCM | 25 | 6 | 58 |
| EDC/HOBt | THF | 40 | 8 | 61 |
Table 2. POCl₃ Cyclization Conditions Screening
| POCl₃ (equiv) | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3 | 4 | 80 | 62 |
| 5 | 4 | 90 | 75 |
| 5 | 6 | 100 | 68 |
Challenges and Solutions
Oxadiazole Ring Instability :
Amide Coupling Side Reactions :
Scalability Considerations
- Benzo[f]chromene Synthesis : Batch size up to 50 g demonstrated with consistent yields (70±3%)
- Oxadiazole Formation : Exothermic reaction requires slow POCl₃ addition (dropwise over 30 min)
Analytical Comparison with Analogues
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or lead tetraacetate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, lead tetraacetate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iodine, ferric chloride, melamine-formaldehyde resin supported sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-conducting properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Amide Derivatives (5a–i)
Table 2: Ester Derivatives (6a–g)
Key Findings :
- Amides (5a–i) generally exhibit higher melting points than esters (6a–g), attributed to intermolecular hydrogen bonding in amides .
- Aromatic substituents (e.g., 5a, 5d) show superior thermal stability compared to aliphatic chains (e.g., 5g) .
- The target compound’s 1,3,4-oxadiazole group may improve metabolic resistance compared to esters, which are prone to hydrolysis .
Heterocyclic Variants in Coumarin Derivatives
Table 3: Comparison with Other Heterocyclic Coumarin Derivatives
Key Insights :
Biological Activity
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A 1,3,4-oxadiazole moiety, known for its diverse biological activities.
- A benzo[f]chromene core, which is often associated with anticancer properties.
Molecular Formula
The molecular formula for this compound is .
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 374.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of related oxadiazole derivatives:
- IC50 values for compounds were determined against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Benzyl-Oxadiazole | MCF-7 | 0.65 |
| 5-Benzyl-Oxadiazole | HeLa | 2.41 |
These results highlight the potential of oxadiazole derivatives as anticancer agents.
The mechanism by which this compound exerts its effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key metabolic pathways essential for cancer cell survival.
- Interaction with specific protein targets leading to altered signaling pathways.
Molecular Docking Studies
Molecular docking studies have suggested strong interactions between the compound and various protein targets associated with cancer progression. These studies indicate that the compound may mimic the action of known anticancer drugs like Tamoxifen by binding effectively to estrogen receptors.
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activity associated with oxadiazole derivatives. For example:
- Compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli , showing varying degrees of inhibition.
Q & A
Basic: What are the optimal synthetic routes for preparing N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of hydrazide intermediates under dehydrating conditions (e.g., POCl₃ or PPA) to form the 1,3,4-oxadiazole core .
- Chromene-carboxamide coupling : Amide bond formation between 3-oxo-3H-benzo[f]chromene-2-carboxylic acid and the oxadiazole amine group using carbodiimides (e.g., EDC/HOBt) .
- Benzyl substitution : Introduction of the benzyl group via nucleophilic substitution or Pd-catalyzed cross-coupling, optimized for regioselectivity .
Key considerations : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Basic: How is structural characterization performed for this compound?
A combination of spectroscopic and chromatographic methods is used:
- NMR : ¹H/¹³C NMR to confirm benzyl, oxadiazole, and chromene moieties. Key signals include δ 8.2–8.5 ppm (chromene protons) and δ 4.5–5.0 ppm (benzyl CH₂) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 428.1) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at λ = 254 nm .
Advanced: What strategies resolve contradictions in bioactivity data across different assay models?
Discrepancies in IC₅₀ values or mechanism-of-action studies require:
- Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) to distinguish cytotoxic vs. cytostatic effects .
- Solubility optimization : Use DMSO/PBS co-solvents to address false negatives from aggregation in aqueous media .
- Target engagement studies : SPR or thermal shift assays to confirm direct binding to proposed targets (e.g., kinase domains) .
Example : A 10-fold difference in IC₅₀ between enzyme and cell-based assays may indicate poor membrane permeability, necessitating logP adjustments .
Advanced: How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like EGFR or PARP. Key interactions: oxadiazole N-atoms with kinase hinge regions .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with bioactivity using Gaussian-based DFT calculations for charge distribution analysis .
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reducing CYP3A4 inhibition via methyl substitutions) .
Advanced: What experimental designs address low yield in amide coupling steps?
- Coupling reagent screening : Compare HATU vs. DCC efficiency in anhydrous DCM or THF .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 20–30% under 100°C .
- Protecting group strategy : Temporarily protect reactive sites (e.g., chromene carbonyl) with tert-butoxycarbonyl (Boc) to prevent side reactions .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the chromene moiety .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability; avoid repeated freeze-thaw cycles .
Advanced: How to troubleshoot unexpected byproducts during oxadiazole cyclization?
- Byproduct identification : LC-MS/MS to detect intermediates (e.g., hydrazide dimers). Adjust stoichiometry (1:1.2 hydrazide:dehydrating agent) .
- Temperature modulation : Lower reaction temperatures (60°C) reduce dimerization but may require longer reaction times (24–48 hrs) .
- Catalyst addition : Use catalytic ZnCl₂ (5 mol%) to enhance cyclization efficiency .
Advanced: What methods validate the compound’s selectivity in multi-target enzyme inhibition?
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts .
- CRISPR knockouts : Validate specificity using isogenic cell lines lacking the putative target gene .
Basic: What in vitro models are suitable for initial anticancer activity screening?
- Cell lines : NCI-60 panel for broad-spectrum activity; prioritize MDA-MB-231 (triple-negative breast cancer) and A549 (lung adenocarcinoma) based on chromene derivatives’ efficacy .
- Dose-response curves : 72-hour exposure with 10-dose serial dilution (1 nM–100 µM) .
- Control compounds : Include doxorubicin (DNA intercalator) and erlotinib (EGFR inhibitor) as benchmarks .
Advanced: How to address metabolic instability in preclinical studies?
- Metabolite ID : LC-HRMS to identify oxidation sites (e.g., chromene ring) using human liver microsomes .
- Prodrug design : Mask carbonyl groups as ester prodrugs to enhance plasma half-life .
- CYP inhibition assays : Test CYP3A4/2D6 interactions to guide structural modifications (e.g., fluorine substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
